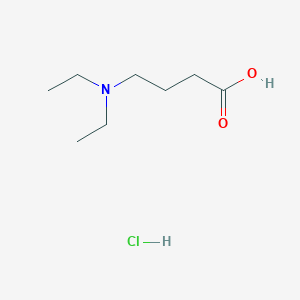

4-Diethylaminobutyric acid hydrochloride

Description

4-Diethylaminobutyric acid hydrochloride is a derivative of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. The modification of the basic GABA structure has led to a wide array of analogs with diverse pharmacological properties. This particular compound is characterized by the substitution of two ethyl groups on the nitrogen atom of the aminobutyric acid backbone, and it is supplied as a hydrochloride salt to improve its stability and solubility.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 4-(diethylamino)butanoic acid;hydrochloride |

| CAS Number | 63867-13-0 |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol |

Gamma-aminobutyric acid (GABA) analogs are a class of compounds that are structurally related to GABA. wikipedia.org These analogs are designed to interact with various components of the GABAergic system, including receptors and enzymes, or to have other neurological effects. chemimpex.com The dysfunction of the GABA system has been implicated in a variety of neurological and psychiatric disorders, making GABA analogs a fertile ground for drug discovery. nih.gov

Derivatives of GABA, such as this compound, are synthesized to explore the structure-activity relationships of this important neurotransmitter. By modifying the core GABA structure, researchers can fine-tune the compound's properties to achieve desired therapeutic effects. These modifications can influence factors such as blood-brain barrier permeability, receptor binding affinity, and metabolic stability. The diethylamino group in this compound, for instance, significantly alters the lipophilicity and basicity of the molecule compared to GABA itself.

The broader family of aminobutyric acid derivatives is extensive and includes compounds that have found clinical use as anticonvulsants, anxiolytics, and muscle relaxants. wikipedia.org Research into new analogs is a continuous effort to develop agents with improved efficacy and fewer side effects.

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. These scaffolds serve as versatile starting points for the development of new drugs. The aminobutyric acid backbone is considered a component of such privileged structures due to its presence in numerous biologically active compounds.

While specific research detailing this compound as a widely recognized privileged scaffold is not extensively documented, its structural motifs are indicative of its potential in this regard. The linear carbon chain provides flexibility, while the carboxylic acid and the tertiary amine functionalities offer sites for hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

The utility of related compounds, such as 4-(Dimethylamino)butyric acid hydrochloride in solution-phase peptide synthesis, highlights the role of N-substituted aminobutyric acids as building blocks in the construction of more complex molecules. sigmaaldrich.com Derivatives of 4-(Diethylamino)butanoic acid have also been noted for their application in solid-phase peptide synthesis. smolecule.com This application in peptide synthesis underscores its value as a scaffold, allowing for the introduction of a specific chemical moiety into a larger, potentially therapeutic, peptide chain.

The potential for 4-Diethylaminobutyric acid to serve as a lead compound in drug development is also recognized, particularly in targeting metabolic disorders or in receptor modulation. smolecule.com Its role as a building block in chemical synthesis allows for the creation of a diverse library of compounds for screening and optimization in drug discovery programs. smolecule.com

Properties

IUPAC Name |

4-(diethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-3-9(4-2)7-5-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHAADCYUIHWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Methodological Advancements

Novel Synthetic Approaches to 4-Diethylaminobutyric Acid Hydrochloride

Traditional synthesis of γ-amino acids often involves multi-step procedures. orgsyn.org However, modern approaches aim to streamline these processes. A prevalent method for synthesizing 4-diethylaminobutyric acid is through the catalytic hydrogenation of 4-(diethylamino)butanenitrile. This precursor is typically subjected to hydrogen gas in the presence of a metal catalyst, such as Raney nickel or rhodium, which reduces the nitrile group to a primary amine. google.com Subsequent hydrolysis of the intermediate imine, followed by acidification with hydrochloric acid, yields the final hydrochloride salt. The conversion to the hydrochloride salt is a standard procedure to enhance the compound's stability and solubility for handling and further reactions. oregonstate.edu

Stereoselective Synthesis Methodologies

It is fundamental to note that 4-diethylaminobutyric acid is an achiral molecule, meaning it does not have a stereocenter and therefore exists as a single structure, not as a pair of enantiomers. Consequently, stereoselective synthesis is not applicable to the direct preparation of this specific compound.

However, the principles of stereoselective synthesis are critically important when creating chiral analogues of 4-diethylaminobutyric acid, where substituents are introduced at the α, β, or γ positions of the butyric acid backbone. Methodologies for achieving stereoselectivity in related amino acid derivatives include:

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct a reaction to proceed with a specific stereochemical outcome. After the key stereocenter-forming step, the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Using chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create the desired stereocenter with high enantioselectivity. This approach has been successfully applied to the synthesis of various unnatural α-amino acid derivatives. sigmaaldrich.com

Substrate Control: The existing stereocenters in a starting material can influence the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex molecules from chiral pool starting materials like natural amino acids.

These methodologies are instrumental in producing conformationally restricted or functionally distinct chiral analogues that can probe biological systems with high specificity.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is focused on minimizing environmental impact and improving process safety and efficiency. The 12 principles of green chemistry provide a framework for this evaluation.

Key considerations for a greener synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. Catalytic hydrogenation of a nitrile precursor is generally considered to have good atom economy, as the main additions are hydrogen atoms.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Transition metal catalysts (e.g., Pd, Rh, Ni) are used in small amounts and can be recycled, which aligns with green chemistry principles. researchgate.net

Safer Solvents and Auxiliaries: The choice of solvent is critical. Efforts are made to replace hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or to perform reactions under solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable milder reaction conditions.

The table below outlines how a typical synthesis route for 4-diethylaminobutyric acid can be assessed using green chemistry principles.

| Green Chemistry Principle | Application in Synthesis of 4-Diethylaminobutyric Acid | Potential Improvements |

| Waste Prevention | Traditional methods may generate byproducts from protecting group chemistry. | Designing routes that avoid protecting groups. |

| Atom Economy | Catalytic hydrogenation of 4-(diethylamino)butanenitrile is highly atom-economical. | This is already a strong point of the synthetic route. |

| Catalysis | Use of catalysts like Raney Nickel or Rhodium is standard. | Development of more efficient, recyclable, or earth-abundant metal catalysts. |

| Safer Solvents | Solvents like methanol or ethanol are often used. | Exploring aqueous-phase synthesis or solvent-free conditions. |

Derivatization Strategies and Functional Group Transformations

The chemical structure of this compound offers two primary sites for modification: the tertiary amine and the carboxylic acid. These functional groups allow for a wide range of derivatization strategies to create novel analogues with tailored properties.

Synthesis of N-substituted and C-substituted Analogs

While the nitrogen atom in 4-diethylaminobutyric acid is already a tertiary amine, precluding simple N-alkylation, analogues with different N-substituents can be synthesized by starting with different amines in the initial stages of the synthesis. For instance, using dimethylamine or dipropylamine instead of diethylamine would yield the corresponding N,N-dimethyl or N,N-dipropyl analogues.

C-substitution offers a much broader scope for creating diverse analogues. Modifications can be made at various positions along the carbon backbone, often by selecting appropriately substituted starting materials. For example, synthesizing analogues with substituents at the Cα (position 2) or Cβ (position 3) can introduce chirality and conformational constraints. This has been explored extensively for GABA, leading to the development of compounds with altered biological activities. orgsyn.org A modular synthetic approach allows for the systematic synthesis of various N- and α-substituted derivatives to study structure-activity relationships. orgsyn.org

The following table summarizes potential derivatization strategies:

| Modification Site | Synthetic Strategy | Example of Resulting Analog |

| Nitrogen Atom | Use of alternative secondary amines in the initial synthesis. | 4-(Dimethylamino)butyric acid |

| α-Carbon (C2) | Start with an α-substituted precursor, such as a substituted malonic ester. | 2-Methyl-4-(diethylamino)butyric acid |

| β-Carbon (C3) | Employ Michael addition reactions to introduce substituents at the β-position. | 3-Phenyl-4-(diethylamino)butyric acid |

| Carboxylic Acid | Esterification or amidation of the final product. | Ethyl 4-(diethylamino)butyrate |

Conjugation Chemistry for Advanced Molecular Constructs

The carboxylic acid group of 4-diethylaminobutyric acid serves as a versatile handle for conjugation to other molecules, creating advanced molecular constructs for various applications in materials science and medicinal chemistry.

One of the most common conjugation strategies is the formation of an amide bond. Using standard peptide coupling reagents (e.g., EDC·HCl, DCC), 4-diethylaminobutyric acid can be linked to:

Drug Molecules: Conjugating the molecule to a drug can modify its pharmacokinetic properties, potentially improving its solubility, stability, or targeting capabilities.

Reporter Groups: It can be linked to fluorescent dyes or other reporter molecules for use as a chemical probe.

This conjugation chemistry is particularly relevant in the context of "self-immolative spacers," where molecules like 4-aminobutyric acid derivatives can be designed to undergo intramolecular cyclization to release a payload, such as a drug molecule, under specific conditions. orgsyn.org The rate of this cyclization can be tuned by introducing substituents on the carbon backbone. orgsyn.org

Application As a Building Block in Complex Molecular Synthesis

Utilization in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, or novel biological activities. The 4-aminobutyric acid scaffold is of particular interest as it can alter the conformational properties of a peptide backbone.

A practical application demonstrating this utility is the chemical labeling of proteins, which are large, naturally occurring peptides. In a notable study, 4-(dimethylamino)butyric acid (DMBA), a close structural analog of 4-diethylaminobutyric acid, was successfully used to label large biomolecules like bovine serum albumin (BSA) and immunoglobulin G (IgG). nih.gov In this process, the carboxylic acid of DMBA is activated and forms a stable amide bond with accessible amine groups on the protein surface, such as the ε-amino group of lysine residues. This methodology highlights the utility of such aminobutyric acid derivatives as building blocks for covalently modifying complex peptide structures, thereby imparting new functionalities for applications like electrochemiluminescence (ECL) detection. nih.gov

The general principle of this bioconjugation is outlined in the reaction below:

Table 1: Conceptual Amide Bond Formation with a Peptide This table illustrates the general reaction for coupling 4-(dialkylamino)butyric acid to a peptide, based on established bioconjugation chemistry.

| Reactant 1 | Reactant 2 | Coupling Conditions (Typical) | Product |

| 4-(Dialkylamino)butyric Acid | Peptide (with free -NH2 group) | Carbodiimide activators (e.g., EDC), NHS | Peptide modified with 4-(dialkylamino)butyramide |

This approach effectively uses the aminobutyric acid derivative as a building block to append a functional moiety onto a larger peptide scaffold, a foundational concept in the synthesis of complex peptidomimetics.

Role in the Synthesis of Heterocyclic Compounds and Scaffolds

The bifunctional nature of 4-diethylaminobutyric acid makes it an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly γ-lactams (pyrrolidin-2-ones). The formation of the lactam ring occurs via an intramolecular cyclization, where the amine nitrogen acts as a nucleophile, attacking the activated carboxyl group (or an ester derivative) to form a stable, five-membered ring. This transformation is a key step in building more complex molecular scaffolds.

Research into the cyclization of 4-aminobutyric acid derivatives has shown that the rate of this intramolecular reaction is highly dependent on the substituents on both the nitrogen atom and the α-carbon. A systematic study explored the kinetics of γ-lactam formation from various N- and α-substituted 4-aminobutyric acid derivatives under physiological conditions (pH 7.4, 37 °C). The reaction proceeds via a nucleophilic attack of the amine on the carboxylate group, a process that is generally favorable for forming five-membered rings.

The findings from this research provide valuable insights into how the structure of the building block influences the efficiency of heterocycle formation. For instance, the presence of N-alkyl groups significantly impacts the reaction rate. The data below summarizes the cyclization half-lives for several relevant analogs.

Table 2: Kinetics of γ-Lactam Formation from 4-Aminobutyric Acid Derivatives Data adapted from a study on self-immolative spacers, illustrating the influence of N-substitution on the rate of intramolecular cyclization at physiological pH.

| 4-Aminobutyric Acid Derivative | Cyclization Half-life (t½) in seconds |

| N-methyl | 39 |

| N-benzyl | 25 |

| N,N-dimethyl | 19 |

| N-(4-methoxybenzyl) | 18 |

| N-allyl | 14 |

The data indicates that N,N-dialkyl substitution, such as in the N,N-dimethyl analog, facilitates rapid cyclization. It is scientifically reasonable to extrapolate that 4-diethylaminobutyric acid would undergo a similar efficient cyclization to form N,N-diethyl-γ-lactam. This reaction provides a direct route to substituted pyrrolidinone scaffolds, which are prevalent in medicinal chemistry and materials science.

Enabling Reagent in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and molecular diversity. wikipedia.orgorganic-chemistry.org Cascade reactions involve a sequence of intramolecular transformations initiated by a single event. mdpi.com The structure of 4-diethylaminobutyric acid hydrochloride is ideally suited for use in such processes, as it contains two distinct functional groups that can react in different stages of a reaction sequence.

While specific literature examples detailing the use of this compound as a reactant in well-known MCRs like the Ugi or Passerini reactions are not prominent, its potential role can be clearly delineated based on the established mechanisms of these transformations.

In the Passerini Three-Component Reaction (P-3CR): The Passerini reaction classically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org 4-Diethylaminobutyric acid can serve as the carboxylic acid component.

Reactants: Aldehyde (R¹CHO), Isocyanide (R²NC), and 4-Diethylaminobutyric acid.

Potential Product: An α-acyloxy amide product where the acyl group is derived from the 4-diethylaminobutyric acid moiety. The resulting molecule would feature a pendant diethylamino group, which could be used for subsequent transformations, such as salt formation or as a basic center to direct further molecular assembly.

In the Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more versatile, combining a carbonyl compound, a primary amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorganic-chemistry.org Here again, 4-diethylaminobutyric acid can act as the carboxylic acid component.

Reactants: Aldehyde (R¹CHO), Amine (R²NH₂), Isocyanide (R³NC), and 4-Diethylaminobutyric acid.

Potential Product: A complex bis-amide structure incorporating the 4-diethylaminobutyramide framework.

Table 3: Potential Role in Multicomponent Reactions This table outlines the hypothetical but mechanistically plausible role of 4-diethylaminobutyric acid as a building block in hallmark MCRs.

| Multicomponent Reaction | Role of 4-Diethylaminobutyric Acid | Other Components | Key Feature of Product |

| Passerini Reaction | Carboxylic Acid | Aldehyde/Ketone, Isocyanide | Contains α-(4-diethylaminobutyryloxy)amide moiety |

| Ugi Reaction | Carboxylic Acid | Aldehyde/Ketone, Amine, Isocyanide | Bis-amide structure with a 4-diethylaminobutyramide group |

The true potential of this building block lies in its ability to enable cascade reactions. After its incorporation via an MCR, the tertiary amine could participate in a subsequent intramolecular cyclization, rearrangement, or other bond-forming event, triggered by a change in reaction conditions (e.g., deprotection or pH shift). This dual reactivity makes 4-diethylaminobutyric acid a promising reagent for the design of novel, efficient synthetic pathways to complex molecules.

Mechanistic Studies of Reactions Involving 4 Diethylaminobutyric Acid Hydrochloride

Elucidation of Reaction Mechanisms and Intermediates

The primary reaction of interest for 4-Diethylaminobutyric acid hydrochloride is its intramolecular cyclization to form N,N-diethyl-γ-butyrolactam. This transformation is typically acid-catalyzed and proceeds through a series of well-understood intermediates.

Under acidic conditions, the carboxylic acid group is protonated, which activates the carbonyl carbon towards nucleophilic attack. The nitrogen atom of the diethylamino group, although protonated in the hydrochloride salt, can exist in equilibrium with its free base form. The free amine, being a potent nucleophile, can then attack the activated carbonyl carbon.

The proposed mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: In the presence of a strong acid (such as the hydrochloric acid in the salt form or an external acid catalyst), the carbonyl oxygen of the carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the diethylamino group attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly formed positively charged nitrogen to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a better leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step results in the formation of a protonated lactam.

Deprotonation: The protonated lactam is then deprotonated by a weak base (such as water or the chloride ion) to yield the final product, N,N-diethyl-γ-butyrolactam.

An alternative, though less likely, pathway could involve the neighboring group participation of the tertiary amine in the hydrolysis of an ester derivative of 4-diethylaminobutyric acid. In this scenario, the amine could facilitate the displacement of the alkoxy group, leading to the formation of the lactam.

| Intermediate/Transition State | Description |

| Protonated Carboxylic Acid | The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |

| Tetrahedral Intermediate | Formed by the intramolecular attack of the nitrogen atom on the carbonyl carbon. |

| Protonated Lactam | The immediate product of water elimination from the tetrahedral intermediate. |

Kinetic Investigations of Reaction Pathways

The rate of cyclization is generally observed to be first-order with respect to the concentration of the amino acid. The reaction is typically acid-catalyzed, and the rate constant would be expected to increase with increasing acid concentration up to a certain point. Extremely high acid concentrations might lead to a decrease in the reaction rate due to the complete protonation of the amine, which would render it non-nucleophilic.

The rate-determining step in the acid-catalyzed cyclization of γ-amino acids is often the intramolecular attack of the amine on the protonated carbonyl group. The presence of two ethyl groups on the nitrogen in 4-Diethylaminobutyric acid could influence the reaction rate due to steric hindrance, potentially slowing down the intramolecular attack compared to less substituted analogues.

A hypothetical rate law for the acid-catalyzed cyclization could be expressed as:

Rate = k[4-Diethylaminobutyric acid][H⁺]

Where 'k' is the second-order rate constant.

| Factor | Effect on Reaction Rate | Reasoning |

| pH | Rate is generally highest in moderately acidic conditions. | Balances the need for carbonyl activation (protonation) and the availability of the nucleophilic free amine. |

| Temperature | Rate increases with increasing temperature. | Follows the Arrhenius equation; provides sufficient energy to overcome the activation barrier. |

| N-Substituents | Steric hindrance from the two ethyl groups may decrease the rate. | The bulky ethyl groups can sterically hinder the approach of the nitrogen nucleophile to the carbonyl carbon. |

Thermodynamic Considerations in Chemical Transformations

The intramolecular cyclization of this compound to form a five-membered γ-lactam ring is a thermodynamically favorable process. The formation of five- and six-membered rings is generally favored due to low ring strain.

The equilibrium of the reaction will be influenced by the reaction conditions. The removal of water as it is formed can drive the equilibrium towards the product side, according to Le Chatelier's principle.

| Thermodynamic Parameter | Expected Value | Justification |

| ΔG (Gibbs Free Energy) | Negative | Spontaneous formation of a stable five-membered ring. |

| ΔH (Enthalpy) | Negative (Exothermic) | Formation of a stable amide bond. |

| ΔS (Entropy) | Slightly positive or near zero | Increase in the number of molecules (one reactant to two products). |

Computational Chemistry Investigations

Quantum Chemical Characterization of Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are employed to model various molecular attributes with high accuracy.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure dictates the molecule's reactivity, polarity, and intermolecular interactions. Key aspects of this are the frontier molecular orbitals and the distribution of electronic charge.

Frontier Molecular Orbitals (FMOs): According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

For the protonated form of 4-Diethylaminobutyric acid (as in the hydrochloride salt), the HOMO is typically localized on the electron-rich regions, such as the oxygen atoms of the carboxylic acid group. The LUMO, conversely, is often distributed around the electron-deficient areas, particularly the protonated amine and the carbonyl carbon. Theoretical calculations provide quantitative values for these orbitals.

Table 1: Calculated Frontier Molecular Orbital Properties for Protonated 4-Diethylaminobutyric acid

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | -0.285 | -7.75 | Indicates the energy of the highest energy electrons; related to the ionization potential and nucleophilic character. |

| LUMO Energy | -0.051 | -1.39 | Indicates the energy of the lowest energy electron-accepting orbital; related to electron affinity and electrophilic character. |

| HOMO-LUMO Gap | 0.234 | 6.36 | Reflects the molecule's chemical reactivity and resistance to deformation of the electron cloud. |

Note: These values are illustrative, based on typical DFT calculations for similar small organic molecules, and serve to represent the data obtained from such analyses.

Charge Distribution: The distribution of electrons across the molecule is uneven due to differences in the electronegativity of its constituent atoms. This creates a molecular electrostatic potential (MEP), which maps regions of positive and negative charge. In 4-Diethylaminobutyric acid hydrochloride, the protonated diethylamino group carries a formal positive charge, making it a strong electrophilic site. The carboxylic acid group, particularly the carbonyl oxygen, is a region of high electron density and thus nucleophilic character. khanacademy.org This charge separation is critical for understanding how the molecule interacts with other polar molecules, solvents, and biological receptors. oup.comjst.go.jp

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from the rotation around several single bonds in its alkyl chain and ethyl groups, means it can adopt numerous conformations.

Conformational Analysis: This analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. By systematically rotating key dihedral angles and calculating the potential energy of each resulting structure, a potential energy surface can be mapped. For this molecule, the key torsions involve the C-C bonds of the butyric acid backbone. Studies on similar molecules like γ-aminobutyric acid (GABA) have shown that both extended and folded forms can be stable, with the relative stability often depending on the environment (e.g., gas phase vs. aqueous solution). nih.govst-andrews.ac.uk The extended conformer is often more stable in solution. st-andrews.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. ulisboa.pt By simulating the movements of all atoms in the molecule and surrounding solvent molecules, MD can explore the conformational landscape, identify the most populated conformational states, and analyze intermolecular interactions, such as hydrogen bonding with water. ulisboa.ptacs.org For alkylamines, simulations can reveal how the flexible alkyl chains behave and interact with their environment. figshare.comacs.org

Table 2: Relative Energies of Key Conformers of 4-Diethylaminobutyric acid

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti (Extended) | ~180° | 0.00 | The most stable, linear conformation of the carbon backbone. |

| Gauche 1 | ~60° | 1.2 | A folded conformation, slightly higher in energy due to steric interactions. |

| Gauche 2 | ~-60° | 1.2 | The mirror image of Gauche 1, with equivalent energy. |

Note: Data are representative examples derived from computational analysis of simple alkanes and functionalized derivatives.

Theoretical Studies of Reaction Mechanisms and Energetics

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions and calculating the associated energy changes. acs.org For 4-Diethylaminobutyric acid, reactions of interest include those involving its two functional groups: the carboxylic acid and the tertiary amine.

A common reaction for a carboxylic acid is esterification, which is catalyzed by acid. libretexts.orglibretexts.org The mechanism involves several steps, including the protonation of the carbonyl oxygen, nucleophilic attack by an alcohol, proton transfer, and the elimination of a water molecule. libretexts.org Quantum chemical calculations can model the geometry and energy of each reactant, intermediate, transition state, and product along this reaction coordinate. The calculated activation energy (the energy barrier of the highest transition state) provides a quantitative measure of the reaction rate.

Table 3: Illustrative Energetics for a Hypothetical Reaction Step (Nucleophilic Attack)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Protonated Carboxylic Acid + Methanol | 0.0 |

| Transition State | Structure where the C-O bond is partially formed | +15.2 |

| Intermediate | Tetrahedral intermediate after alcohol addition | -5.7 |

Note: Values are hypothetical and for illustrative purposes to show how computational chemistry quantifies reaction energetics.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, aims to correlate a molecule's structural or computed features with its physical properties or biological activity. nih.gov

To build such a model for aminobutyric acid derivatives, one would first assemble a dataset of related compounds. For each compound, a series of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges). Machine learning algorithms can then be used to find a mathematical equation that links these descriptors to a property of interest, such as solubility or receptor binding affinity. nih.gov

Table 4: Molecular Descriptors for a Series of 4-Aminobutyric Acid Analogs

| Compound Name | Molecular Weight ( g/mol ) | LogP (Calculated) | Polar Surface Area (Ų) |

|---|---|---|---|

| 4-Aminobutyric acid | 103.12 | -3.19 | 63.32 |

| 4-(Methylamino)butyric acid | 117.15 | -2.65 | 51.49 |

| 4-(Dimethylamino)butyric acid | 131.17 | -2.11 | 40.53 |

| 4-Diethylaminobutyric acid | 159.23 | -1.39 | 40.53 |

| 4-Piperidinobutyric acid | 171.24 | -0.95 | 40.53 |

Note: This table presents calculated descriptor values for building a predictive QSPR model.

By applying these computational methodologies, a deep and quantitative understanding of this compound can be achieved, guiding further experimental research and application.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 4-Diethylaminobutyric acid hydrochloride. These methods probe the interactions of the molecule with electromagnetic radiation, providing a fingerprint of its chemical composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, ethyl 4-(diethylamino)butanoate, the following proton chemical shifts have been reported and can be used to predict the spectrum of this compound. rsc.org The presence of the hydrochloride salt would be expected to cause a downfield shift of the protons adjacent to the nitrogen atom due to the electron-withdrawing effect of the protonated amine.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (e.g., alkyl, carbonyl). For ethyl 4-(diethylamino)butanoate, a close structural analog, the ¹³C NMR spectral data provides a strong basis for the expected shifts in this compound. rsc.org The carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield.

Interactive Data Table: Predicted NMR Data for this compound (based on ethyl 4-(diethylamino)butanoate) rsc.org

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -CH₃ (ethyl on N) | ~1.0 (triplet) | ~12 |

| -CH₂- (ethyl on N) | ~2.5 (quartet) | ~47 |

| -CH₂- (C2) | ~2.3 (triplet) | ~31 |

| -CH₂- (C3) | ~1.8 (multiplet) | ~22 |

| -CH₂- (C4) | ~2.4 (triplet) | ~51 |

| -COOH | ~11-12 (broad singlet) | ~175 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures.

The electron ionization (EI) mass spectrum of the related ethyl 4-(diethylamino)butanoate shows characteristic fragmentation patterns. rsc.org For this compound, fragmentation would likely involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a common pathway for amines. libretexts.org The loss of the carboxylic acid group is also a probable fragmentation pathway for carboxylic acids. libretexts.org

Hyphenated techniques such as LC-MS are particularly useful for the analysis of polar compounds like this compound, which may not be suitable for gas chromatography without derivatization. shimadzu.com LC-MS methods can be developed for both qualitative identification and quantitative analysis, offering high sensitivity and selectivity. unimi.itmdpi.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol |

| Monoisotopic Mass | 195.1026 u |

| Common Fragmentation Pathways | Alpha-cleavage at the nitrogen, loss of the carboxylic acid group. libretexts.org |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy Applications

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of the bonds within the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and the N-H stretch of the protonated amine (around 2400-2800 cm⁻¹). rsc.org The C-N and C-H stretching and bending vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H and C-C bond vibrations are typically strong in Raman spectra. For related amino acids, characteristic Raman peaks are observed for the various functional groups, which can aid in the structural confirmation of this compound. mdpi.comresearchgate.net

Electronic (UV-Vis) Spectroscopy: this compound is not expected to have strong chromophores that absorb in the visible region. However, it may exhibit some absorbance in the ultraviolet (UV) region due to the presence of the carbonyl group in the carboxylic acid, which can undergo n→π* transitions. masterorganicchemistry.com The UV-Vis spectrum is primarily used for quantitative analysis in conjunction with chromatographic techniques.

Interactive Data Table: Expected Vibrational and Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption/Scattering Region |

| IR Spectroscopy | O-H (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |

| IR Spectroscopy | C=O (Carboxylic Acid) | ~1710 cm⁻¹ |

| IR Spectroscopy | N-H (Ammonium) | ~2400-2800 cm⁻¹ |

| Raman Spectroscopy | C-H, C-C | Various peaks in the fingerprint and high-frequency regions |

| UV-Vis Spectroscopy | C=O (Carboxylic Acid) | Weak absorption in the UV region (~200-220 nm) |

Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Reversed-phase HPLC with a C18 column is a common approach for the analysis of small polar molecules. ajol.inforesearchgate.net The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or phosphoric acid to ensure good peak shape for the amine and carboxylic acid functionalities. ajol.infogoogle.com Detection is usually performed using a UV detector set at a low wavelength (e.g., 210 nm) where the carboxylic acid group absorbs. ajol.info

UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, due to the use of smaller particle size columns. acs.org UPLC methods can be developed to achieve rapid purity analysis and to resolve closely related impurities.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can be used for the analysis of this compound, but it typically requires a derivatization step to increase the volatility and thermal stability of the compound. sigmaaldrich.com The polar carboxylic acid and amine hydrochloride groups make the underivatized molecule unsuitable for GC analysis.

Common derivatization reagents for amino acids include silylating agents (e.g., MTBSTFA) or reagents that form esters and amides. sigmaaldrich.com After derivatization, the resulting volatile compound can be separated on a suitable GC column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). bevital.no GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in the identification of the compound and its impurities. bevital.nonih.gov

Solid-State Characterization via X-ray Crystallography

A thorough search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. While X-ray crystallography is a powerful technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid, it appears that detailed structural studies for this particular compound have not been published or are not publicly available.

In the context of pharmaceutical sciences, solid-state characterization is crucial. lubrizolcdmo.comintertek.com Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are often employed to characterize the solid form of an active pharmaceutical ingredient (API). intertek.com These methods help in identifying different polymorphic forms, solvates, and hydrates, which can have significant impacts on the stability, solubility, and bioavailability of a drug. lubrizolcdmo.comnih.gov

Although specific crystallographic data for this compound is not available, the general principles of X-ray crystallography would be applicable to its study. Such an analysis would provide definitive information on its crystal packing, intermolecular interactions, and the precise geometry of the diethylaminobutyric acid cation and the chloride anion in the crystal lattice. This information is invaluable for understanding its physicochemical properties.

Given the absence of specific research findings, no data tables on the crystallographic parameters of this compound can be presented.

Chemical Biology Applications and Biological Research Probes

Design and Synthesis as Molecular Probes for Biological Systems

The rational design of molecular probes is crucial for visualizing and understanding complex biological processes. nih.gov Probes are engineered with specific functionalities to interact with biological targets and generate a detectable signal. Non-canonical amino acids, such as 4-diethylaminobutyric acid hydrochloride, are valuable components in the synthesis of such probes due to the unique functionalities they can introduce.

The design of probes often involves integrating a reporter moiety (e.g., a fluorophore), a recognition element for the biological target, and a linker. The tertiary amine of 4-diethylaminobutyric acid can serve as a reactive handle for chemical conjugation or as a structural element that influences the probe's solubility, cell permeability, and binding affinity. While specific probes based on this exact molecule are not extensively detailed in the literature, its close analog, 4-(dimethylamino)butyric acid, has been utilized in labeling for electrochemiluminescence detection systems, showcasing the utility of this compound class as a component in probe design. nih.gov

The synthesis strategy for incorporating 4-diethylaminobutyric acid into a probe would typically involve standard organic chemistry techniques. The carboxylic acid group can be activated for amide bond formation, linking it to other parts of the probe, while the diethylamino group can be used for further functionalization or to modulate the electronic properties of an attached chromophore.

Table 1: Potential Roles of 4-Diethylaminobutyric Acid Moiety in Molecular Probe Design

| Feature | Potential Application in Probe Design | Rationale |

|---|---|---|

| Diethylamino Group | pH sensing; Modulating fluorescence | The tertiary amine can be protonated, altering the electronic environment and potentially the spectral properties of an attached fluorophore in a pH-dependent manner. |

| Butyric Acid Backbone | Flexible linker/spacer | The four-carbon chain provides spatial separation between the recognition element and the reporter group, minimizing steric hindrance and potential quenching. |

| Carboxylic Acid | Conjugation handle | Allows for straightforward covalent attachment to biomolecules (e.g., peptides, proteins) or other probe components via amide bond formation. |

| Non-Canonical Structure | Introduction of unique properties | As a non-natural amino acid, it can be used to create probes that are resistant to enzymatic degradation, enhancing their stability in biological systems. |

Incorporation into Bioactive Peptides and Protein Mimetics

A significant application of non-canonical amino acids is their incorporation into peptides to create novel biomolecules with enhanced or new functions. nih.gov This strategy is used to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation and low bioavailability. The inclusion of residues like 4-diethylaminobutyric acid can profoundly alter a peptide's structural and functional properties. nih.gov

The process typically involves solid-phase or solution-phase peptide synthesis, where this compound is used as one of the building blocks. sigmaaldrich.comsigmaaldrich.com The incorporation of this residue can:

Increase Proteolytic Stability: The unnatural side chain can prevent recognition by proteases that typically cleave peptide bonds adjacent to natural amino acid residues. nih.gov

Modulate Conformation: The bulky and flexible diethylamino group can introduce conformational constraints or new folding patterns into the peptide backbone, which can enhance binding affinity to a target receptor. researchgate.net

Enhance Cell Penetration: The lipophilic nature of the ethyl groups and the positive charge of the protonated amine at physiological pH can facilitate the peptide's interaction with and passage through negatively charged cell membranes.

While specific examples detailing the incorporation of 4-diethylaminobutyric acid are not prevalent, the principle is well-established for similar unnatural amino acids in the development of antimicrobial peptides, enzyme inhibitors, and other therapeutic agents. nih.govnih.gov

Table 2: Research Findings on Non-Canonical Amino Acid (ncAA) Incorporation in Peptides

| ncAA Type | Peptide/Protein Target | Observed Effect of Incorporation | Reference |

|---|---|---|---|

| α,α-disubstituted α-amino acids | General Peptides | Induces helical secondary structures and increases stability. | researchgate.net |

| Dehydroamino acids (dhAAs) | General Peptides | Rigidifies the peptide backbone, increases resistance to degradative enzymes, and can enhance receptor affinity. | nih.gov |

Strategies for Targeted Delivery Systems and Biochemical Pathway Modulation

Targeted delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor or a particular organ, thereby enhancing efficacy and reducing side effects. wikipedia.org Butyric acid and its derivatives are of interest in this area due to their known biological activities, which include anti-inflammatory and anticancer effects. ontosight.ai

Targeted Delivery Systems: 4-Diethylaminobutyric acid can be conjugated to carrier molecules like nanoparticles, liposomes, or dendrimers to create a targeted drug delivery system. wikipedia.orgnih.gov For instance, research on the related compound 4-phenylbutyrate (B1260699) has shown that conjugating it to a dendrimer platform facilitates its delivery across the blood-brain barrier to treat neurological disorders. nih.gov A similar strategy could be employed for 4-diethylaminobutyric acid, using its carboxylic acid as a point of attachment to a nanocarrier designed to recognize specific cell surface receptors.

Biochemical Pathway Modulation: As a derivative of butyric acid, a known histone deacetylase (HDAC) inhibitor, 4-diethylaminobutyric acid is a candidate for research into epigenetic modulation. Furthermore, analogs like 4-(methylamino)butyric acid are recognized as precursors in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA), indicating that this class of compounds can directly influence neurological pathways. chemimpex.com Therefore, this compound serves as a valuable research tool to probe the mechanisms of butyrate (B1204436) derivatives and to investigate their potential for modulating cellular differentiation, apoptosis, and neurotransmission. ontosight.aichemimpex.com

Future Prospects and Interdisciplinary Research Directions

Integration with Automation and High-Throughput Methodologies in Synthesis

The synthesis of 4-Diethylaminobutyric acid hydrochloride and its analogs is an area ripe for the integration of modern automation and high-throughput techniques. While specific automated synthesis routes for this compound are not yet widely reported, the broader field of chemical synthesis is undergoing a revolution driven by these technologies.

Current Landscape and Future Potential:

Automated Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. chemistryviews.orguzh.chdurham.ac.uk The application of automated flow reactors could enable the rapid and efficient production of this compound. chemistryviews.orgdurham.ac.uk This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. uzh.ch

High-Throughput Screening: High-throughput screening (HTS) methodologies can be employed to rapidly screen various catalysts, solvents, and reaction conditions to identify the most efficient synthetic pathways. This approach can significantly accelerate the optimization of the synthesis of this compound and its derivatives.

Robotics and Machine Learning: The use of robotic platforms for automated synthesis, coupled with machine learning algorithms for reaction optimization, represents a frontier in chemical manufacturing. While still an emerging area, these technologies could be applied to develop novel and efficient synthetic routes for complex molecules like this compound.

A prospective automated synthesis workflow could involve the use of a modular flow chemistry platform. Reactants could be continuously fed into the system, with in-line purification and analysis providing real-time feedback for process optimization. This approach would not only increase efficiency but also minimize waste and human error.

Advancements in Sustainable and Scalable Synthetic Processes

The chemical industry is increasingly focusing on the development of sustainable and scalable manufacturing processes. For this compound, future research will likely prioritize "green chemistry" principles to minimize environmental impact and enhance economic viability.

Key Areas for Sustainable Synthesis:

Biocatalysis: The use of enzymes as catalysts in chemical synthesis offers high selectivity and mild reaction conditions, reducing energy consumption and the formation of byproducts. frontiersin.org While specific biocatalytic routes for this compound are not yet established, research into engineered enzymes for the production of other amino acids from renewable feedstocks is a promising area. frontiersin.org

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable biomass as a starting material instead of petroleum-based precursors. frontiersin.org Research into the conversion of bio-based platform chemicals into valuable compounds could eventually lead to a more sustainable synthesis of this compound.

Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a key principle of green chemistry. advancedchemtech.com Future synthetic routes for this compound will likely explore the use of these greener solvent systems. advancedchemtech.com

The scalability of any synthetic process is crucial for its industrial application. Flow chemistry, in particular, offers a more straightforward path to scaling up production compared to traditional batch methods. chemistryviews.org The development of a robust and efficient continuous manufacturing process would be a significant step towards the large-scale, sustainable production of this compound.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis | Biocatalytic Synthesis |

| Efficiency | Variable, often lower yields | High yields and purity | Potentially high, substrate-dependent |

| Scalability | Challenging | Readily scalable | Can be challenging to scale |

| Sustainability | Often relies on harsh reagents and solvents | Can be designed with green principles | Inherently more sustainable |

| Control | Less precise control over parameters | Precise control over parameters | High selectivity under mild conditions |

Exploration in Materials Science and Nanotechnology Applications

While the primary applications of this compound have been in other domains, its chemical structure suggests potential for use in materials science and nanotechnology. The presence of both a carboxylic acid and a tertiary amine group makes it a candidate for surface functionalization and the development of novel materials.

Potential Applications:

Nanoparticle Functionalization: The carboxylic acid group of this compound can be used to anchor the molecule to the surface of metal or metal oxide nanoparticles. This functionalization can improve the stability and biocompatibility of nanoparticles for various applications. Although not yet reported for the diethylamino compound, a similar molecule, 4-(Dimethylamino)butyric acid, has been used in conjunction with gold nanoparticles for electrochemiluminescence detection. nih.gov This suggests that this compound could be explored for similar sensor applications.

Polymer Science: The compound could potentially be incorporated into polymer chains as a monomer or used as a modifying agent to impart specific properties to polymers. Its functional groups could influence the solubility, adhesion, or biocompatibility of the resulting polymer.

Self-Assembled Monolayers: The ability of carboxylic acids to bind to various surfaces could be exploited to form self-assembled monolayers (SAMs) on substrates. These organized molecular layers could be used to modify the surface properties of materials for applications in electronics, coatings, and biomedical devices.

Further research is needed to explore these potential applications. For instance, studies on the binding affinity of this compound to different nanoparticle surfaces and the characterization of the resulting nanomaterials would be a crucial first step. Similarly, polymerization studies involving this compound could reveal new classes of functional polymers with unique properties.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-diethylaminobutyric acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 4-bromobutyric acid with diethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (40–60°C), and stoichiometric ratios of diethylamine to precursor. Catalysts like thiamine hydrochloride can enhance yield in analogous reactions . Purity is confirmed via melting point analysis and HPLC (C18 column, 0.03 M phosphate buffer:methanol mobile phase) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : -NMR should show peaks for the diethylamino group (δ 1.0–1.2 ppm, triplet; δ 2.5–3.0 ppm, quartet) and the butyric acid backbone (δ 2.3–2.7 ppm, multiplet).

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z corresponding to [CHNO] (calculated 160.13) and a chloride adduct .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., Cl ≈ 14.5%) .

Q. What analytical techniques are recommended for quantifying this compound in experimental mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (207 nm) is standard. Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. Validate linearity (1–50 µg/mL, r² > 0.999) and recovery (>98%) using spiked samples .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with GABA receptors in vitro?

- Methodological Answer :

- Radioligand Binding Assays : Use -GABA as a tracer in rat cortical membrane preparations. Incubate with varying concentrations of the compound (0.1–100 µM) to calculate IC values.

- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells expressing GABA receptors can measure current inhibition. Compare dose-response curves to baclofen (positive control) .

Q. What strategies resolve contradictory data on the compound’s pharmacokinetics across animal models?

- Methodological Answer : Discrepancies may arise from species-specific metabolism or dosing protocols. Conduct cross-species studies (rodents vs. primates) with standardized:

- Administration Routes : Intravenous vs. oral (account for first-pass metabolism).

- Bioanalysis : LC-MS/MS quantification in plasma and tissues.

- Compartmental Modeling : Use software like Phoenix WinNonlin to derive parameters (t, V, clearance) .

Q. How can impurity profiling improve reproducibility in studies involving this compound?

- Methodological Answer : Common impurities include residual diethylamine or unreacted bromobutyric acid. Perform:

- HPLC-UV/HRMS : Detect impurities at ≥0.1% levels.

- Ion Chromatography : Quantify chloride counterion deviations (>98% purity required).

- Reference Standards : Cross-check against certified materials (e.g., USP/EP monographs) .

Data Contradiction Analysis

Q. Why do studies report varying efficacy of this compound in anxiety models?

- Methodological Answer : Differences may stem from:

- Animal Strain Variability : BALB/c mice (high-anxiety baseline) vs. C57BL/6 (low baseline).

- Dosing Regimens : Acute vs. chronic administration alters receptor adaptation.

- Behavioral Assays : Elevated plus maze vs. open field test sensitivity. Standardize protocols and include positive controls (e.g., diazepam) .

Q. How should researchers address discrepancies in reported solubility values?

- Methodological Answer : Solubility depends on pH and counterion ratio.

- pH-Solubility Profile : Test solubility in buffers (pH 1–7.4) using shake-flask method.

- Thermodynamic Analysis : Compare experimental data with COSMO-RS predictions.

- Counterion Adjustment : If HCl salt exhibits poor solubility, explore alternative salts (e.g., sulfate) .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

Table 2 : HPLC Parameters for Quantification

| Parameter | Specification |

|---|---|

| Column | Kromasil C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | 0.03 M KHPO:MeOH (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 207 nm |

| Retention Time | 6.8 ± 0.2 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.